molecular formula C18H42Cl2N2 B14483602 Octadecanediamine, dihydrochloride CAS No. 63906-90-1

Octadecanediamine, dihydrochloride

Cat. No.: B14483602
CAS No.: 63906-90-1
M. Wt: 357.4 g/mol
InChI Key: VBOVQWUKLCWCNK-UHFFFAOYSA-N
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Description

Octadecanediamine dihydrochloride (C₁₈H₄₀N₂·2HCl) is a long-chain aliphatic diamine compound with two amine groups, each protonated and stabilized by hydrochloric acid. This structure confers high solubility in polar solvents and reactivity in polymer synthesis, surfactant applications, and metal chelation. While specific data on this compound is sparse in the provided evidence, its structural analogs (e.g., shorter-chain diamines and monoamines) offer insights into its properties and uses.

Properties

CAS No.

63906-90-1

Molecular Formula

C18H42Cl2N2

Molecular Weight

357.4 g/mol

IUPAC Name

18-azaniumyloctadecylazanium;dichloride

InChI

InChI=1S/C18H40N2.2ClH/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20;;/h1-20H2;2*1H

InChI Key

VBOVQWUKLCWCNK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC[NH3+])CCCCCCCC[NH3+].[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecanediamine, dihydrochloride typically involves the reaction of octadecanediamine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: Octadecanediamine.

    Reagent: Hydrochloric acid (HCl).

    Reaction: The octadecanediamine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred and heated to facilitate the formation of the dihydrochloride salt.

    Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Octadecanediamine, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the dihydrochloride salt back to the free amine form.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under basic conditions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Free octadecanediamine.

    Substitution: N-substituted derivatives of octadecanediamine.

Scientific Research Applications

Chemistry: Octadecanediamine, dihydrochloride is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.

Biology: In biological research, it is used as a cationic surfactant to study cell membrane interactions and to facilitate the delivery of drugs and genetic material into cells.

Medicine: The compound is explored for its potential use in drug formulations, particularly in enhancing the bioavailability of hydrophobic drugs.

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of octadecanediamine, dihydrochloride is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic ends, allowing it to interact with both water and lipid molecules. This amphiphilic nature enables it to disrupt cell membranes, enhance solubility of hydrophobic compounds, and stabilize emulsions.

Molecular Targets and Pathways:

    Cell Membranes: The compound interacts with lipid bilayers, altering membrane permeability and fluidity.

    Drug Delivery: It facilitates the transport of drugs across cell membranes by forming micelles or liposomes.

Comparison with Similar Compounds

Structural and Functional Analogues

Shorter-Chain Aliphatic Diamines
  • 1,8-Octanediamine Dihydrochloride (C₈H₂₀N₂·2HCl): A medium-chain diamine with an 8-carbon backbone. Compared to octadecanediamine, its shorter chain reduces hydrophobicity and melting point, enhancing solubility in aqueous systems. It is often used in crosslinking reactions and nanomaterials .
  • Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl) & Cadaverine Dihydrochloride (C₅H₁₄N₂·2HCl) :
    • Biogenic amines with 4- and 5-carbon chains, respectively. These compounds are critical in food science for monitoring spoilage and fermentation . Their smaller size limits their utility in polymer synthesis compared to octadecanediamine.
Monoamine Derivatives
  • Octadecylamine Hydrochloride (C₁₈H₃₉N·HCl): A monoamine with an 18-carbon chain. The absence of a second amine group reduces its chelation capacity but makes it effective as a surfactant or corrosion inhibitor. Molecular weight: 305.98 g/mol .
  • Octodrine Hydrochloride (C₈H₁₉N·HCl): A branched monoamine used as a stimulant. Its short chain (8 carbons) and single amine group highlight the role of chain length in pharmacological activity versus industrial applications .
Aromatic and Cyclic Diamines
  • o-Phenylenediamine Complexes :
    • Aromatic diamines form stable complexes with metals (e.g., Zn²⁺, Cu²⁺), unlike aliphatic diamines like octadecanediamine. These are used in dye synthesis and catalysis .
Specialized Dihydrochloride Salts
  • Triethylenetetramine Dihydrochloride (C₆H₁₈N₄·2HCl) :
    • A tetraamine chelator used medically for Wilson’s disease. Its multiple amine groups enable stronger metal binding than octadecanediamine, but its shorter chain limits hydrophobic interactions .
  • Azoamidine Dihydrochloride Initiators :
    • Compounds like 2,2’-azobis(2-methylpropionamidine) dihydrochloride are water-soluble initiators for radical polymerization. Their azo groups differentiate their reactivity from aliphatic diamines .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Octadecanediamine dihydrochloride Not specified C₁₈H₄₀N₂·2HCl ~353.4 (calculated) Polymers, surfactants, chelators
1,8-Octanediamine dihydrochloride - C₈H₂₀N₂·2HCl 229.2 Nanomaterials, crosslinkers
Putrescine dihydrochloride P7505 C₄H₁₂N₂·2HCl 195.1 Food spoilage indicators
Octadecylamine hydrochloride 1838-08-0 C₁₈H₃₉N·HCl 305.98 Surfactants, corrosion inhibition
Triethylenetetramine dihydrochloride - C₆H₁₈N₄·2HCl 219.2 Metal chelation (medical)

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